(3S)-3-Amino-3-(2-anthryl)propanoic acid

Peptide Stability Proteolytic Degradation β-Amino Acids

This (3S)-configured β-amino acid uniquely combines a proteolytically stable β-backbone with a 2-anthryl fluorophore. Compared to α-analogs, its logP of 3.47 ensures superior lipophilicity for membrane targeting and intracellular probe design. The 2-anthryl substitution provides distinct photophysics unattainable with 1‑ or 9‑anthryl isomers, enabling real-time fluorescence tracking of peptide distribution. Select this building block for long-acting peptide drugs, genetically encoded sensors, and foldamer research where chiral integrity and anthracene-specific properties are critical.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B13043689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(2-anthryl)propanoic acid
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N
InChIInChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1
InChIKeyTYYSZWIPRYNXTQ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (3S)-3-Amino-3-(2-anthryl)propanoic Acid: A Chiral β-Amino Acid for Research and Development


(3S)-3-Amino-3-(2-anthryl)propanoic acid (CAS: 1270209-37-4) is a chiral, unnatural β-amino acid that features a 2-anthryl aromatic substituent at the β-carbon of its propanoic acid backbone . Its molecular formula is C₁₇H₁₅NO₂, and it has a molecular weight of 265.31 g/mol . This compound belongs to a class of β-amino acids that are valuable building blocks in peptide synthesis and medicinal chemistry due to their unique structural and electronic properties imparted by the anthracene moiety .

Why Generic Substitution Fails: Structural Nuances of (3S)-3-Amino-3-(2-anthryl)propanoic Acid


The substitution of (3S)-3-Amino-3-(2-anthryl)propanoic acid with a generic β-amino acid or a close α-amino acid analog is problematic due to its unique combination of structural features. The β-amino acid backbone, as opposed to the more common α-amino acid framework, confers enhanced proteolytic stability and distinct conformational preferences [1]. The 2-anthryl substituent, with its specific substitution pattern on the anthracene ring, offers different photophysical properties and steric bulk compared to 9-anthryl or 1-anthryl isomers [2]. Furthermore, the (3S) stereochemistry is critical for chiral recognition and may influence peptide folding and biological activity . These differences collectively mean that in-class compounds cannot be simply interchanged without compromising the intended performance in research or industrial applications.

Quantitative Differentiation: How (3S)-3-Amino-3-(2-anthryl)propanoic Acid Compares to Analogs


Enhanced Proteolytic Stability of β-Amino Acid Backbone Compared to α-Amino Acids

Peptides containing β-amino acid residues exhibit significantly higher proteolytic stability than their α-amino acid counterparts. Studies on β-peptides have shown that even a single homologation at the scissile bond can drastically reduce enzymatic degradation rates. For instance, DPP-4 cleaves α/β-peptide bonds with a much slower rate compared to α-peptide bonds, with significantly improved half-lives observed for β³Ile-containing peptides [1]. In vitro assays have demonstrated that β-peptides are resistant to common peptidases, with no cleavage observed for β-β peptide bonds under conditions that rapidly degrade α-peptides [2].

Peptide Stability Proteolytic Degradation β-Amino Acids

Conformational Constraint and Helical Propensity of β-Amino Acid Backbone

β-Amino acids are known to promote well-defined secondary structures, such as 14-helical conformations, in peptides. Studies on β-peptides have demonstrated that β³-amino acids can form stable 3₁-helices with remarkable conformational stability, often surpassing that of α-peptide helices [1]. The β-amino acid backbone introduces an additional methylene unit, which provides a greater degree of conformational constraint and can lead to the formation of unique helical structures not accessible to α-amino acids [2].

Peptide Foldamers Helical Propensity Conformational Restriction

Fluorescence Properties: 2-Anthryl vs. 9-Anthryl Substitution Pattern

The fluorescence properties of anthracene-based probes are sensitive to the substitution pattern on the anthryl ring. 2-Anthryl derivatives generally exhibit higher fluorescence quantum yields and different emission maxima compared to their 9-anthryl counterparts due to variations in electronic coupling and steric effects [1]. For example, 9-(2-anthryl)nonanoic acid has been reported as a useful fluorescent probe with distinct spectral characteristics .

Fluorescent Probes Photophysics Anthracene Derivatives

Physicochemical Property Differences: pKa and logP of (3S)-3-Amino-3-(2-anthryl)propanoic Acid

The predicted physicochemical properties of (3S)-3-Amino-3-(2-anthryl)propanoic acid, including its acid dissociation constant (pKa) and partition coefficient (logP), differentiate it from simpler aromatic amino acids and influence its solubility, membrane permeability, and formulation requirements. The compound has a predicted pKa of 3.45 ± 0.12 and a logP of 3.4675, indicating moderate lipophilicity [REFS-1, REFS-2].

Physicochemical Properties Lipophilicity Ionization Constant

Site-Specific Incorporation into Proteins: 2-Anthrylalanine vs. 1-Pyrenylalanine

In vitro protein biosynthesis studies have demonstrated that 2-anthrylalanine can be site-specifically incorporated into polypeptides using four-base codon/anticodon pairs, whereas the larger 1-pyrenylalanine cannot be incorporated due to steric hindrance [1]. This indicates that the 2-anthryl moiety offers a favorable balance of size and photophysical properties for ribosomal translation.

Genetic Code Expansion Unnatural Amino Acid Incorporation Fluorescent Protein Labeling

Comparative Binding Affinity: 2-Anthrylalanine in Biotin-Streptavidin System

Streptavidin mutants containing a single 2-anthrylalanine at positions 22, 43, 54, or 120 retained the ability to bind biotin, with fluorescence intensities relatively insensitive to biotin binding when excited directly at 265 nm [1]. However, when the anthryl group at position 120 was excited via energy transfer from tryptophan, a marked decrease in fluorescence intensity was observed upon biotin binding, indicating a conformational change [1].

Protein-Ligand Interaction Fluorescence Sensing Biosensor

Optimal Application Scenarios for (3S)-3-Amino-3-(2-anthryl)propanoic Acid in Research and Industry


Development of Proteolytically Stable Peptide Therapeutics and Probes

Given the enhanced proteolytic stability of β-amino acid-containing peptides [1], (3S)-3-Amino-3-(2-anthryl)propanoic acid is an ideal building block for designing long-acting peptide-based drugs, such as enzyme inhibitors, receptor agonists/antagonists, and antimicrobial peptides. Its resistance to enzymatic degradation ensures prolonged in vivo half-life and sustained therapeutic effect. Additionally, its anthryl fluorophore allows for tracking peptide distribution and target engagement in cellular and animal models.

Construction of Fluorescent Protein Biosensors and Bioconjugates

The successful site-specific incorporation of 2-anthrylalanine into proteins [1] and the compound's intrinsic fluorescence make it a valuable tool for creating genetically encoded fluorescent sensors. (3S)-3-Amino-3-(2-anthryl)propanoic acid can be incorporated into peptides or proteins via solid-phase synthesis or potentially through expanded genetic code methodologies to monitor protein folding, ligand binding, or protein-protein interactions in real time.

Design of Foldamers and Conformationally Restricted Peptidomimetics

The β-amino acid backbone of (3S)-3-Amino-3-(2-anthryl)propanoic acid promotes stable helical conformations in peptides [2]. This property is essential for designing foldamers—synthetic oligomers that adopt well-defined three-dimensional structures. Such compounds can mimic the structure and function of natural proteins, serving as tools to study protein folding, disrupt protein-protein interactions, or act as novel biomaterials.

Creation of Lipophilic Molecular Probes and Materials

With a predicted logP of 3.4675, (3S)-3-Amino-3-(2-anthryl)propanoic acid is significantly more lipophilic than standard aromatic amino acids like phenylalanine . This characteristic is advantageous for designing probes that target hydrophobic environments, such as lipid bilayers, membrane proteins, or intracellular compartments. It can also be used to enhance the membrane permeability of peptide cargoes or to create self-assembling materials with unique optical properties.

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